(R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide

Beschreibung

Systematic Nomenclature and IUPAC Classification

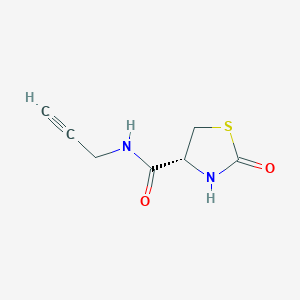

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both nitrogen and sulfur atoms within a five-membered ring system. According to the standardized naming conventions, the compound is formally designated as (4R)-2-oxo-N-prop-2-ynyl-1,3-thiazolidine-4-carboxamide, reflecting the specific stereochemical configuration at the fourth carbon position of the thiazolidine ring. The molecular formula C₇H₈N₂O₂S encompasses a molecular weight of 184.22 grams per mole, with the structural architecture incorporating a thiazolidine heterocycle functionalized with both carbonyl and carboxamide substituents.

The chemical structure can be represented through multiple standardized formats, including the Simplified Molecular Input Line Entry System notation C#CCNC(=O)[C@@H]1CSC(=O)N1, which explicitly denotes the stereochemical configuration and connectivity patterns. The International Chemical Identifier string InChI=1S/C7H8N2O2S/c1-2-3-8-6(10)5-4-12-7(11)9-5/h1,5H,3-4H2,(H,8,10)(H,9,11)/t5-/m0/s1 provides a comprehensive description of the molecular structure, including the stereochemical information essential for distinguishing this enantiomer from its corresponding mirror image. The compound's classification within the broader category of thiazolidinecarboxamides reflects its membership in a well-established class of bioactive heterocycles that have demonstrated significant pharmaceutical relevance across multiple therapeutic areas.

The structural characterization reveals specific functional group arrangements that contribute to the compound's biological activity profile. The propargyl substituent attached to the carboxamide nitrogen introduces a terminal alkyne functionality that may participate in bioconjugation reactions or serve as a site for further chemical modification. The stereochemical configuration at the fourth position of the thiazolidine ring, designated as R according to the Cahn-Ingold-Prelog priority rules, represents a critical determinant of the compound's biological activity and selectivity profiles. This specific configuration positions the carboxamide functionality in a three-dimensional orientation that facilitates optimal interactions with target proteins and enzymes, particularly cystathionine gamma lyase.

Historical Context of Thiazolidinecarboxamide Derivatives in Medicinal Chemistry

The development of thiazolidinecarboxamide derivatives in medicinal chemistry represents a significant evolutionary pathway that spans several decades of intensive research and development efforts. The foundational work on thiazolidine-containing compounds can be traced back to early investigations of thiazolidine-4-carboxylic acid, a naturally occurring cyclic amino acid formed through the condensation of cysteine and formaldehyde. This compound, also known as thioproline, demonstrated remarkable antioxidant and hepatoprotective properties, establishing the thiazolidine scaffold as a privileged structure in pharmaceutical research. The recognition of thiazolidine-4-carboxylic acid as a physiological sulfhydryl antioxidant with potential value in geriatric medicine marked the beginning of systematic exploration into the therapeutic potential of thiazolidine derivatives.

The subsequent development of thiazolidinecarboxamide derivatives emerged from efforts to enhance the pharmacological properties and biological activities of the parent thiazolidine-4-carboxylic acid structure. Researchers recognized that modification of the carboxylic acid functionality to carboxamide derivatives could potentially improve bioavailability, selectivity, and potency while maintaining the beneficial properties of the thiazolidine core. The introduction of various substituents at the nitrogen position of the carboxamide group allowed for fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the discovery of compounds with enhanced therapeutic potential.

The historical progression of thiazolidinecarboxamide research has been marked by several significant milestones in understanding structure-activity relationships and mechanism of action studies. Early investigations focused primarily on antimicrobial and antifungal activities, with researchers demonstrating that thiazolidine derivatives possessed broad-spectrum biological activities. The discovery of 2-arylthiazolidine-4-carboxylic acid amides as cytotoxic agents for prostate cancer represented a pivotal moment in the field, establishing the potential for these compounds to serve as anticancer therapeutics. These compounds demonstrated potent cytotoxic activity with half-maximal inhibitory concentration values in the low micromolar concentration range, while also exhibiting enhanced selectivity compared to earlier structural analogs.

The evolution of thiazolidinecarboxamide chemistry has been significantly influenced by advances in synthetic methodologies and analytical techniques that have enabled the preparation and characterization of increasingly complex derivatives. The development of efficient synthetic routes for introducing chiral centers and various functional groups has expanded the chemical space available for exploration, leading to the identification of compounds with highly specific biological activities. The introduction of propargyl and other alkyne-containing substituents represents a relatively recent development in this field, reflecting ongoing efforts to incorporate bioorthogonal functional groups that can facilitate chemical biology applications and drug development efforts.

Contemporary research in thiazolidinecarboxamide derivatives has been driven by growing understanding of their molecular mechanisms of action and the identification of specific protein targets. The recognition that certain thiazolidinecarboxamide derivatives can function as selective enzyme inhibitors has opened new avenues for therapeutic development, particularly in areas related to metabolic diseases and cellular signaling pathways. The compound this compound exemplifies this contemporary approach, representing a rationally designed inhibitor of cystathionine gamma lyase that incorporates both the proven thiazolidine scaffold and modern structural modifications to achieve enhanced selectivity and potency.

Biological Significance of Chiral Thiazolidine Scaffolds

The biological significance of chiral thiazolidine scaffolds in contemporary medicinal chemistry stems from their unique three-dimensional structural characteristics that enable specific interactions with biological targets while providing opportunities for stereochemical control of pharmacological activity. The thiazolidine ring system, composed of a five-membered heterocycle containing both sulfur and nitrogen atoms, presents multiple sites for functionalization and stereochemical variation that directly influence biological activity profiles. The incorporation of chiral centers within the thiazolidine framework allows for the development of enantiomerically pure compounds that can exhibit dramatically different biological activities, selectivities, and pharmacokinetic properties compared to their racemic counterparts.

The stereochemical configuration of thiazolidine derivatives plays a crucial role in determining their biological activity through specific interactions with target proteins and enzymes. Research has demonstrated that the absolute configuration at key positions within the thiazolidine ring can influence binding affinity, selectivity, and mechanism of action in profound ways. For example, studies on thiazolidine derivatives have shown that compounds with the R configuration at the fourth position often exhibit enhanced biological activity compared to their S enantiomers, reflecting the importance of proper spatial orientation for optimal target engagement. This stereochemical dependence has significant implications for drug development efforts, as it necessitates careful attention to synthetic methodologies that can provide access to enantiomerically pure compounds.

The molecular mechanisms underlying the biological activity of chiral thiazolidine scaffolds involve complex interactions with target proteins that are highly dependent on three-dimensional complementarity between the ligand and binding site. Molecular docking studies have revealed that thiazolidine derivatives can form multiple types of interactions with target proteins, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The specific stereochemical configuration of the thiazolidine ring influences the spatial positioning of functional groups, thereby determining the strength and selectivity of these interactions. Research investigating thiazolidine-4-carboxamide derivatives has demonstrated that the highest binding affinity values can reach -8.4 kilocalories per mole, indicating strong and specific interactions with target proteins.

The antioxidant properties of chiral thiazolidine scaffolds represent another significant aspect of their biological significance, with implications for therapeutic applications in oxidative stress-related diseases. Studies have shown that thiazolidine derivatives can function as effective free radical scavengers, with activity profiles that are influenced by stereochemical configuration and substitution patterns. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) assay has been widely used to evaluate the antioxidant capabilities of these compounds, revealing half-maximal inhibitory concentration values ranging from 236 to over 600 milligrams per liter depending on structural features. The preservation of antioxidant activity in structurally modified derivatives suggests that the thiazolidine core contributes significantly to radical scavenging capabilities while allowing for optimization of other pharmacological properties.

The enzyme inhibitory activities of chiral thiazolidine scaffolds have emerged as a particularly important aspect of their biological significance, with compounds demonstrating selective inhibition of various target enzymes involved in disease processes. Research has identified thiazolidine derivatives as potent inhibitors of enzymes such as tyrosinase, with half-maximal inhibitory concentration values as low as 16.5 micromolar. The mechanism of enzyme inhibition often involves competitive binding to the active site, where the three-dimensional structure of the chiral thiazolidine scaffold enables specific interactions with catalytic residues. The stereochemical configuration plays a critical role in determining the potency and selectivity of enzyme inhibition, with studies demonstrating that specific enantiomers can exhibit dramatically enhanced activity compared to racemic mixtures.

The therapeutic potential of chiral thiazolidine scaffolds extends across multiple disease areas, reflecting their versatile biological activity profiles and the ability to fine-tune their properties through structural modification. Clinical studies investigating thiazolidine-4-carboxylic acid treatment have demonstrated significant improvements in liver fibrosis markers, with FibroTest values decreasing from 0.245 to 0.190 following six months of treatment. These findings suggest that chiral thiazolidine derivatives may have therapeutic utility in hepatic diseases and other conditions involving oxidative stress and inflammation. The ability to achieve therapeutic effects while maintaining favorable safety profiles represents a significant advantage of the thiazolidine scaffold for drug development applications.

Eigenschaften

IUPAC Name |

(4R)-2-oxo-N-prop-2-ynyl-1,3-thiazolidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-2-3-8-6(10)5-4-12-7(11)9-5/h1,5H,3-4H2,(H,8,10)(H,9,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEQVHWJNCRXGP-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1CSC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCNC(=O)[C@@H]1CSC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide, also known as SHIP 2a, is a compound with significant biological activity, particularly as a cystathione γ-lyase (CSE) inhibitor. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 172.21 g/mol. Its structure includes a thiazolidine ring that contributes to its biological activity.

SHIP 2a functions primarily as a CSE inhibitor, which is crucial for regulating hydrogen sulfide (H₂S) production in biological systems. The inhibition of CSE by SHIP 2a has been shown to have various physiological effects:

- Inhibition of H₂S Production : SHIP 2a exhibits an IC50 value of 6.3 μM, indicating its potency in inhibiting H₂S production in mouse aorta homogenates and affecting L-cysteine-induced relaxation in rat aortic rings ex vivo .

Antimicrobial Properties

Recent studies have indicated that compounds related to SHIP 2a exhibit antimicrobial activity. For instance, derivatives of thiazolidinecarboxamides have been synthesized and evaluated for their efficacy against various bacterial and fungal strains. These compounds demonstrated significant antimicrobial properties, with minimum inhibitory concentrations (MIC) in the range of 10.7–21.4 μmol/mL against several pathogens .

Case Studies

- Antimicrobial Evaluation : A series of thiazolidine derivatives were synthesized and tested against eight bacterial and eight fungal species. The best-performing compound within this series showed potent activity against both types of pathogens, suggesting potential clinical applications in treating infections .

- CSE Inhibition Studies : In vivo studies demonstrated that SHIP 2a effectively reduces H₂S levels, which has implications for conditions associated with elevated H₂S, such as hypertension and inflammation .

Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Enzyme Inhibition

- (R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide is identified as a potent and selective competitive inhibitor of cystathionine γ-lyase (CSE), an enzyme involved in the transsulfuration pathway. This inhibition plays a crucial role in regulating sulfur metabolism and has implications for various physiological processes, including:

- Hypertension : By modulating hydrogen sulfide (H₂S) production, the compound may influence vascular function and blood pressure regulation.

- Diabetes : The compound's effects on metabolic pathways could offer therapeutic benefits in managing diabetes-related complications.

- Neuroprotection : Research indicates potential neuroprotective effects through modulation of H₂S signaling pathways.

- (R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide is identified as a potent and selective competitive inhibitor of cystathionine γ-lyase (CSE), an enzyme involved in the transsulfuration pathway. This inhibition plays a crucial role in regulating sulfur metabolism and has implications for various physiological processes, including:

-

Drug Development

- The compound serves as a lead structure for developing new therapeutic agents targeting metabolic disorders. Its unique thiazolidine scaffold allows for further modifications to enhance efficacy and specificity against biological targets.

The biological activities of this compound are primarily attributed to its interaction with cystathionine γ-lyase. Research has demonstrated that this compound can affect various cellular processes, making it a candidate for further investigation in the following areas:

- Cancer Therapy : By inhibiting CSE, the compound may disrupt tumor growth and survival mechanisms.

- Inflammation : Its potential anti-inflammatory properties could be beneficial in treating chronic inflammatory diseases.

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound with biological targets:

- In vitro Studies : Research conducted on cell lines has shown that the compound effectively reduces CSE activity, leading to decreased levels of H₂S and associated metabolites.

- Animal Models : In vivo studies have indicated that administration of the compound results in significant changes in blood pressure regulation and metabolic profiles in diabetic models.

- Therapeutic Potential : Ongoing investigations are exploring the use of this compound in combination therapies for cancer treatment, aiming to enhance efficacy while minimizing side effects.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The compound undergoes hydrolysis at two primary sites: the amide bond and the thiazolidine ring.

Amide Hydrolysis

-

Acidic Conditions : The amide group hydrolyzes to form (R)-2-oxo-4-thiazolidinecarboxylic acid and propargylamine.

Thiazolidine Ring Opening

-

Basic Conditions : The thiazolidine ring opens via nucleophilic attack at the carbonyl group, yielding a mercaptoamide intermediate.

Condensation Reactions

The propynylamine moiety participates in alkyne-specific reactions:

-

Example :

Nucleophilic Additions

The 2-oxo group reacts with nucleophiles:

Schiff Base Formation

-

Reacts with primary amines (e.g., aniline) under mild acidic conditions:

Reductive Amination

-

Ketone reduction with NaBHCN and amines yields secondary amines.

Stereochemical Considerations

The (R)-configuration at C4 affects reaction outcomes:

| Reaction | Stereochemical Impact |

|---|---|

| Enzymatic Inhibition | Enhanced binding to cystathionine γ-lyase due to chiral recognition |

| Ring-Opening | Retention of configuration in mercaptoamide products |

Stability and Degradation

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the thiazolidinecarboxamide family. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Functional Group Complexity :

- The target compound’s propargyl amide group distinguishes it from analogs like L-2-oxothiazolidine-4-carboxylic acid, which lacks the propargyl substituent and has a simpler carboxylic acid group . This modification enhances its reactivity in click chemistry applications.

- Compounds like the β-lactamase inhibitor analog () incorporate phenylacetamido and dimethylthiazolidine moieties, making them bulkier and more suited for enzyme-targeted interactions .

Biological Activity: Thiazolidine derivatives with carboxylic acid groups (e.g., L-2-oxothiazolidine-4-carboxylic acid) are known for antioxidant properties, whereas the propargyl amide variant is primarily a synthetic intermediate . The cephalosporin-related compound () includes an azetidinyl ring and sulfonic acid group, conferring β-lactamase resistance and antibacterial activity .

Stereochemical Considerations :

- The (R)-configuration in the target compound contrasts with the (4S,5S) configurations in β-lactamase inhibitors (), which are critical for binding affinity .

Vorbereitungsmethoden

General Strategy for Thiazolidine Ring Formation

- Starting Materials: Typically, thiazolidine rings are synthesized by condensation of cysteine or its derivatives with aldehydes or ketones.

- Cyclization: The intramolecular cyclization forms the 5-membered thiazolidine ring.

- Oxidation: Introduction of the 2-oxo (keto) group is achieved by selective oxidation of the ring.

N-Substitution with Propynyl Group

- The N-substitution on the thiazolidine nitrogen with a propargyl (propynyl) group is generally performed by nucleophilic substitution using propargyl halides or propargyl derivatives under controlled conditions to avoid side reactions.

Research Findings and Optimization

- Yield and Stereoselectivity: The use of chiral starting materials such as D-cysteine derivatives ensures retention of the (R)-configuration with high enantiomeric excess.

- Solvent and Reaction Conditions: Aprotic solvents such as acetonitrile and DMF are preferred for the N-propargylation step to enhance nucleophilicity and reduce side reactions.

- Oxidation Step: Selective oxidation methods such as using mild oxidants (e.g., oxone or peracids) are employed to avoid overoxidation or ring cleavage.

- Reaction Monitoring: Techniques like NMR (1H, 13C) and chiral HPLC are used to monitor reaction progress and confirm stereochemistry.

Comparative Data Table of Preparation Parameters

| Preparation Step | Reagents/Conditions | Yield (%) | Notes on Stereochemistry and Purity |

|---|---|---|---|

| Cyclization | L- or D-cysteine + aldehyde, aqueous media | 75-85 | High stereoselectivity from chiral cysteine |

| Oxidation | Mild oxidant (e.g., oxone), room temp | 70-80 | Preservation of ring and chiral center |

| N-Propargylation | Propargyl bromide, base, DMF or acetonitrile | 65-75 | Requires careful control to prevent racemization |

| Purification | Crystallization or chromatography | >95 purity | Enantiomeric purity confirmed by chiral HPLC |

Summary of Key Research Insights

- The synthesis of this compound hinges on the availability of enantiomerically pure cysteine derivatives.

- The thiazolidine ring formation and subsequent oxidation steps are well-established in literature for related compounds, with yields typically above 70%.

- N-substitution with the propynyl group requires controlled conditions to achieve high yields and maintain stereochemistry.

- Analytical techniques such as NMR and chiral chromatography are essential for confirming the structure and purity of the final product.

- Environmental and safety considerations favor the use of mild oxidants and less toxic solvents where possible.

Q & A

Q. What are the key synthetic routes for (R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide, and how is purity ensured?

The compound is synthesized via coupling reactions using (R)-2-oxothiazolidine-4-carboxylic acid and propargylamine derivatives. A standard protocol involves activating the carboxylic acid with EDCI·HCl and HOBt in anhydrous DMF, followed by reaction with the amine at 60°C for 18 hours under inert conditions. Post-synthesis, purity is validated using HPLC (≥98%) and spectroscopic techniques like -NMR and IR to confirm functional groups and stereochemistry . Yield optimization requires monitoring reaction progress via TLC and rigorous purification through recrystallization or column chromatography .

Q. Which spectroscopic and analytical methods are critical for structural confirmation?

Structural elucidation relies on:

- NMR spectroscopy : - and -NMR to assign proton environments and carbon backbone.

- IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm) and amide (N-H, ~3300 cm) stretches.

- Elemental analysis : To verify empirical formula (CHNOS) .

- HPLC : Quantify purity and detect impurities. Replication of published spectral data is essential for validation .

Q. How is the compound’s stereochemical integrity maintained during synthesis?

Chiral purity is preserved using enantiomerically pure starting materials (e.g., (R)-2-oxothiazolidine-4-carboxylic acid) and avoiding racemization-prone conditions. Reaction parameters like temperature control (<60°C) and anhydrous solvents (DMF) minimize epimerization. Chiral HPLC or polarimetry ([α]) post-synthesis confirms retention of configuration .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be resolved?

Discrepancies often arise from assay variability (e.g., cell lines, concentrations) or impurities. Strategies include:

- Reproducing studies : Strict adherence to published protocols (e.g., enzyme inhibition assays ).

- Comparative analysis : Cross-referencing bioactivity data with structural analogs (e.g., thiazolidinecarboxamide derivatives ).

- Purity reassessment : Re-analyzing batches via LC-MS to rule out degradation products .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock, Schrödinger Suite) models binding affinities to enzymes like viral proteases or kinases. Density Functional Theory (DFT) calculates charge distribution and reactive sites, while MD simulations assess stability in biological matrices. Validation requires correlating computational results with experimental IC values from enzyme assays .

Q. How can coupling efficiency in thiazolidinecarboxamide synthesis be optimized?

Key factors include:

- Coupling reagents : EDCI·HCl/HOBt outperforms DCC due to reduced side reactions.

- Solvent choice : Anhydrous DMF enhances reagent solubility and reaction homogeneity.

- Stoichiometry : A 2:1 molar ratio of acid to amine ensures complete conversion.

- Temperature : 60°C balances reaction rate and by-product minimization .

Q. What strategies mitigate by-product formation during oxidation/reduction steps in related syntheses?

- Oxidation : Use catalytic KMnO in acidic conditions to avoid over-oxidation to carboxylic acids.

- Reduction : LiAlH selectively reduces esters to alcohols without attacking amide bonds.

- By-product monitoring : GC-MS or -NMR tracks intermediates, enabling real-time adjustments .

Q. How do crystallographic studies resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction determines bond lengths (e.g., C7–S1: 1.76 Å) and dihedral angles, resolving tautomeric forms or rotational isomers. Data refinement with software like SHELXL validates structural assignments against theoretical models .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.